molecular formula C17H20O B13922622 Ether, benzyl thymyl CAS No. 69455-01-2

Ether, benzyl thymyl

Cat. No.: B13922622
CAS No.: 69455-01-2
M. Wt: 240.34 g/mol
InChI Key: CKYBMTWLNJHOLM-UHFFFAOYSA-N
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Description

Ether, benzyl thymyl, is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups Benzyl thymyl ether is derived from thymol, a phenolic monoterpenoid obtained from thyme oil, and benzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing ethers, including benzyl thymyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For benzyl thymyl ether, thymol is reacted with benzyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether .

Industrial Production Methods

Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes. For benzyl thymyl ether, the Williamson ether synthesis remains the preferred method due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl thymyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl thymyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl thymyl ether is primarily attributed to its thymol component. Thymol exerts its effects by interacting with cellular membranes, leading to increased permeability and disruption of cellular processes. It also inhibits the synthesis of essential proteins and enzymes in microorganisms, leading to their death . Thymol has been shown to interact with synaptic neural functions and block the action of neuronal sodium channels, contributing to its antimicrobial and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thymol: A phenolic monoterpenoid with similar antimicrobial properties.

    Carvacrol: An isomer of thymol with potent antibacterial and antifungal activities.

    Eugenol: A phenolic compound with antiseptic and analgesic properties.

Uniqueness

Benzyl thymyl ether is unique due to its combined properties derived from both thymol and benzyl alcohol. This combination enhances its antimicrobial efficacy and makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

69455-01-2

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

4-methyl-2-phenylmethoxy-1-propan-2-ylbenzene

InChI

InChI=1S/C17H20O/c1-13(2)16-10-9-14(3)11-17(16)18-12-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3

InChI Key

CKYBMTWLNJHOLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2

Origin of Product

United States

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